1-Ethyl-3-(2-hydroxypropanoyl)urea

Description

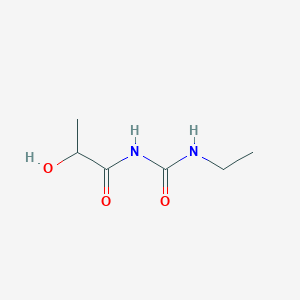

1-Ethyl-3-(2-hydroxypropanoyl)urea is a substituted urea derivative characterized by an ethyl group at the N1 position and a 2-hydroxypropanoyl moiety at the N3 position. Urea derivatives are widely studied for their dynamic covalent bonding capabilities, solubility profiles, and roles in pharmaceuticals or polymer science .

Properties

IUPAC Name |

N-(ethylcarbamoyl)-2-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3-7-6(11)8-5(10)4(2)9/h4,9H,3H2,1-2H3,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIPYPRVEINZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(2-hydroxypropanoyl)urea can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl isocyanate with 2-hydroxypropanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-hydroxypropanoyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the hydroxypropanoyl moiety can be reduced to form an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products Formed:

Oxidation: Formation of 1-ethyl-3-(2-oxopropanoyl)urea.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-Ethyl-3-(2-hydroxypropanoyl)urea is utilized in several scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-hydroxypropanoyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-ethyl-3-(2-hydroxypropanoyl)urea, highlighting substituents, molecular properties, and applications derived from the evidence:

Structural and Functional Analysis

Substituent Effects on Reactivity

- Hydroxy vs. Acyl Groups: The 2-hydroxyethyl group in 1-ethyl-3-(2-hydroxyethyl)urea enhances hydrophilicity and hydrogen-bonding capacity, favoring solubility in polar solvents like DMSO or water . The absence of a hydroxypropanoyl group in the evidence limits direct comparison, but extrapolation suggests that the 2-hydroxypropanoyl substituent in the target compound would combine hydrophilic and acyl reactivity.

Dynamic Covalent Bonding

- Reversibility with Metal Ions: 1-Ethyl-3-(4-methylphenethyl)urea demonstrated dynamic urea bond exchange in the presence of Zn²⁺, enabling self-healing polymer applications . This reversibility is attributed to the urea group’s ability to dissociate into isocyanate intermediates under thermal activation. A hydroxypropanoyl substituent might sterically hinder this process compared to aromatic substituents.

Biological Activity

1-Ethyl-3-(2-hydroxypropanoyl)urea, a compound with the CAS number 1154989-70-4, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential applications in therapeutic settings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The structure features an ethyl group and a hydroxypropanoyl moiety linked to a urea functional group, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. One study utilized the MTT assay to assess its efficacy, revealing notable cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HepG2 | 25 | Significant cytotoxicity observed |

| MCF-7 | 30 | Moderate cytotoxic effects |

This data suggests that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways critical for cell survival.

Antimicrobial Activity

This compound has also demonstrated promising antimicrobial properties . In vitro studies have evaluated its effectiveness against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further exploration in developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to reduced inflammation and pain perception.

- Cell Cycle Modulation : It can affect cancer cell proliferation by modulating critical signaling pathways that regulate apoptotic processes and cell cycle progression.

- Antimicrobial Mechanism : Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function through interactions with essential proteins or enzymes.

Cytotoxicity Studies

A study published in the Asian Journal of Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. The research confirmed its potential as an anticancer agent through mechanisms involving apoptosis induction.

Antimicrobial Efficacy

Research conducted at Al-Azhar University highlighted the compound's effectiveness against fungal pathogens, suggesting its utility in treating infections caused by resistant strains. This emphasizes the compound's broad-spectrum antimicrobial potential.

Mechanistic Insights

Further investigations into molecular interactions revealed that the hydrazino group could form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit their activity, contributing to both anticancer and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.